molecular formula C36H28O12 B12373382 (8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one

(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one

Cat. No.: B12373382
M. Wt: 652.6 g/mol
InChI Key: KAPVRSRPLHVWCH-CVKDPSGVSA-N
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Description

The compound (8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one is a complex organic molecule with a unique structure It features multiple hydroxyl groups and a xanthene core, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one involves multiple steps, typically starting with the preparation of the xanthene core This core can be synthesized through a series of condensation reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or hydrocarbons.

Scientific Research Applications

(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as dyes or sensors.

Mechanism of Action

The mechanism of action of (8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple hydroxyl groups and xanthene core may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthene derivatives and polyhydroxy compounds, such as:

    Xanthene: The parent compound with a simpler structure.

    Fluorescein: A xanthene derivative used as a fluorescent dye.

    Rhodamine: Another xanthene derivative with applications in fluorescence microscopy.

Uniqueness

(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one: is unique due to its specific arrangement of functional groups and its complex structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound (8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one is a complex polyphenolic structure with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroanthraquinones , which are known for their diverse biological activities. Its molecular structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

2. Anticancer Activity

Studies have shown that tetrahydroanthraquinones possess anticancer properties. For instance:

  • Altersolanol A , a related compound, has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines (e.g., bladder and colon cancers) by modulating cell cycle progression and apoptosis pathways .
  • Another study highlighted that certain tetrahydroanthraquinones can inhibit angiogenesis and metastasis in cancer cells through the suppression of NF-kB signaling pathways .

3. Antimicrobial Activity

Tetrahydroanthraquinones have also been noted for their antimicrobial properties. They exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Structure–Activity Relationship (SAR)

The biological activity of tetrahydroanthraquinones is closely related to their structural features. Key points include:

  • Hydroxylation : Increased hydroxylation at specific positions enhances cytotoxicity against cancer cells.
  • Methylation : Methyl groups can influence lipophilicity and cellular uptake.

A comprehensive analysis of SAR can guide the design of more potent derivatives for therapeutic applications.

Case Studies

StudyCompoundFindings
Zhang et al. (2016)Altersolanol AInhibits proliferation in bladder cancer cells; induces apoptosis through caspase activation.
Feng et al. (2016)Prisconnatanone IIC50 values between 2.7 µM to 3.9 µM against lung cancer cells; induces cell cycle arrest at G2/M phase.
Teiten et al. (2013)Altersolanol AInhibits NF-kB transcription; anti-invasive effects observed at low concentrations.

Properties

Molecular Formula

C36H28O12

Molecular Weight

652.6 g/mol

IUPAC Name

(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one

InChI

InChI=1S/C36H28O12/c1-11-4-15-21-26(32(45)33(46)35-27(21)31(44)25-17(40)6-13(38)8-20(25)48-35)22(28(15)36(2,3)10-11)14-9-18(41)29(42)34-23(14)30(43)24-16(39)5-12(37)7-19(24)47-34/h4-9,15,22,28,37-42,45-46H,10H2,1-3H3/t15-,22-,28-/m1/s1

InChI Key

KAPVRSRPLHVWCH-CVKDPSGVSA-N

Isomeric SMILES

CC1=C[C@H]2[C@H]([C@@H](C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C

Canonical SMILES

CC1=CC2C(C(C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C

Origin of Product

United States

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